Binding Affinity: PK7088 vs. Clinical-Stage Reactivator Rezatapopt (PC14586) vs. Early Probe PhiKan083
PK7088 binds the p53 Y220C core domain with a Kd of 140 μM, as determined by 2D NMR titration [1]. This is ~56,000-fold weaker than the clinical-stage reactivator rezatapopt (PC14586), which exhibits a Kd of 2.5 nM , but comparable to the early probe PhiKan083, which has a reported Kd of 150–167 μM . This positions PK7088 as a validated, moderate-affinity tool compound for in vitro mechanistic studies, distinct from high-potency clinical candidates.
| Evidence Dimension | Binding affinity to p53 Y220C core domain |
|---|---|
| Target Compound Data | Kd = 140 μM |
| Comparator Or Baseline | Rezatapopt (PC14586): Kd = 2.5 nM; PhiKan083: Kd = 150 μM |
| Quantified Difference | PK7088 is ~56,000-fold less potent than rezatapopt; within ~7% of PhiKan083's affinity |
| Conditions | 2D 15N/1H HSQC NMR spectroscopy for PK7088; surface plasmon resonance (SPR) for rezatapopt; fluorescence polarization for PhiKan083 |
Why This Matters
Affinity directly dictates the compound's effective concentration range in cellular assays, influencing experimental design and interpretation of target engagement.
- [1] Liu, X., Wilcken, R., Joerger, A. C., Chuckowree, I. S., Amin, J., Spencer, J., & Fersht, A. R. (2013). Small molecule induced reactivation of mutant p53 in cancer cells. Nucleic Acids Research, 41(12), 6034–6044. View Source
